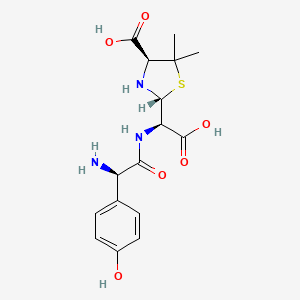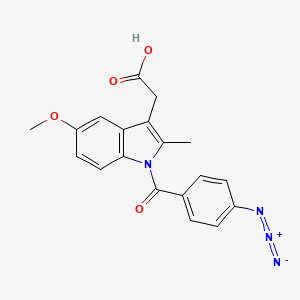
Zidometacin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zidometacin is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally related to indomethacin. It is known for its analgesic, anti-inflammatory, and antipyretic properties. This compound is used to relieve pain and reduce inflammation in various medical conditions, including osteoarthritis and rheumatoid arthritis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zidometacin involves several steps. The starting material, 1-(p-aminobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid, is dissolved in acetic acid and rapidly cooled. Sodium nitrite and hydrochloric acid are added to form a red-colored solution, which is then treated with sodium azide to produce 1-(p-azidobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid. This compound is then purified by extraction and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is obtained through crystallization and purification techniques .
化学反応の分析
Types of Reactions
Zidometacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
科学的研究の応用
Zidometacin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the mechanisms of NSAIDs.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in clinical trials for treating osteoarthritis and rheumatoid arthritis.
Industry: Employed in the development of new anti-inflammatory drugs
作用機序
Zidometacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By blocking COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
類似化合物との比較
Similar Compounds
Indomethacin: Structurally similar and shares similar pharmacological properties.
Diclofenac: Another NSAID with similar anti-inflammatory effects.
Sulindac: A related compound with similar uses in treating inflammation.
Uniqueness of Zidometacin
This compound is unique due to its specific chemical structure, which allows for different pharmacokinetic properties compared to other NSAIDs. It has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .
特性
CAS番号 |
62851-43-8 |
|---|---|
分子式 |
C19H16N4O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
2-[1-(4-azidobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16N4O4/c1-11-15(10-18(24)25)16-9-14(27-2)7-8-17(16)23(11)19(26)12-3-5-13(6-4-12)21-22-20/h3-9H,10H2,1-2H3,(H,24,25) |
InChIキー |
DCXHLPGLBYHNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |
正規SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |
| 62851-43-8 | |
同義語 |
1-(4-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid 1-(p-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid zidometacin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


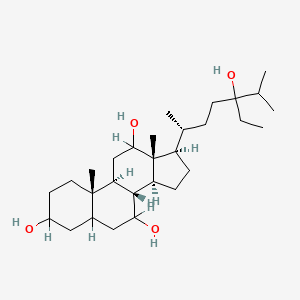
![3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride](/img/structure/B1205692.png)
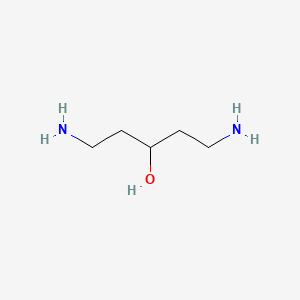
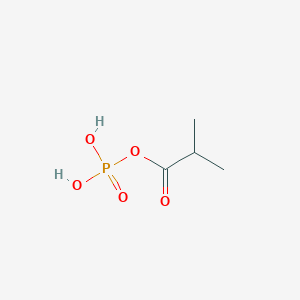
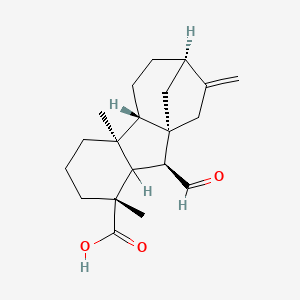
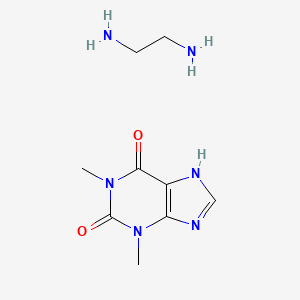
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3S,5R)-5-hydroxy-4-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1205699.png)
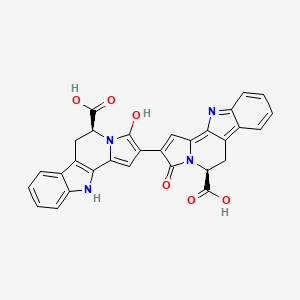
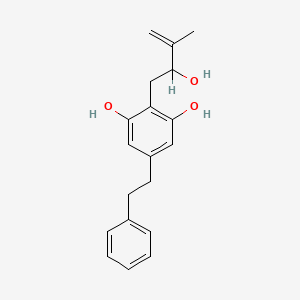
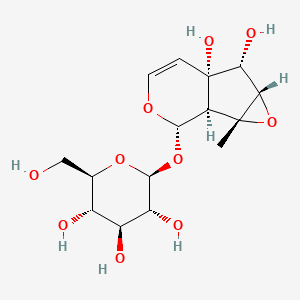
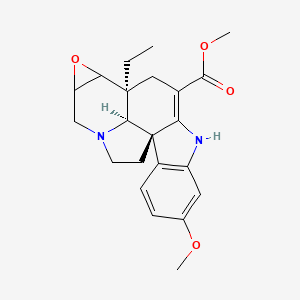
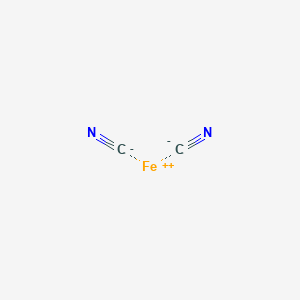
![1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1205710.png)
